molecular formula C20H22ClFN2O2 B2714676 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide CAS No. 899975-37-2

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Cat. No.: B2714676
CAS No.: 899975-37-2
M. Wt: 376.86
InChI Key: XDGBDUUNSXFUTI-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a morpholino and p-tolyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.

    Amidation: The nitro group is reduced to an amine, which is then reacted with an appropriate acid chloride to form the benzamide.

    Substitution: The morpholino and p-tolyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(2-piperidino-2-(p-tolyl)ethyl)benzamide: Similar structure but with a piperidino group instead of a morpholino group.

    2-chloro-6-fluoro-N-(2-morpholino-2-(m-tolyl)ethyl)benzamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is unique due to the specific combination of substituents on the benzene ring and the ethyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c1-14-5-7-15(8-6-14)18(24-9-11-26-12-10-24)13-23-20(25)19-16(21)3-2-4-17(19)22/h2-8,18H,9-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGBDUUNSXFUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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